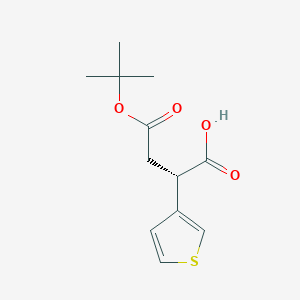
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring, a tert-butoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butoxy group: This step often involves the use of tert-butyl alcohol and an acid catalyst.
Formation of the butanoic acid moiety: This can be done through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.
4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The racemic mixture of the compound.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C12H16O4S/c1-12(2,3)16-10(13)6-9(11(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
XQAZRXKMQMGRKC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CSC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


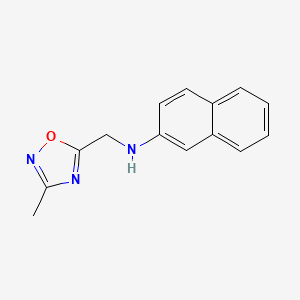
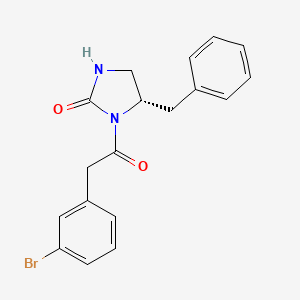
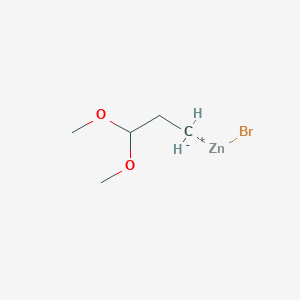
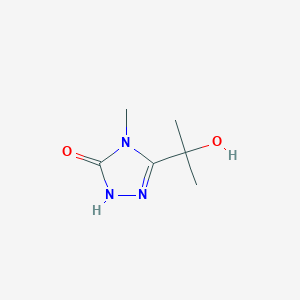
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
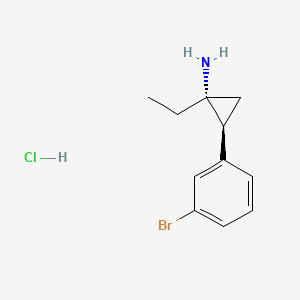
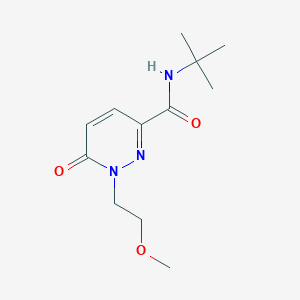
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)

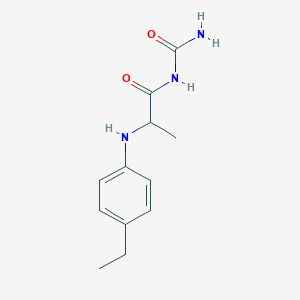
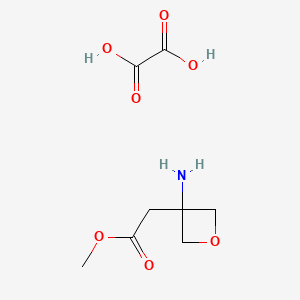
![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
